molecular formula C15H17N5O3 B2421726 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034476-35-0

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2421726
CAS No.: 2034476-35-0
M. Wt: 315.333
InChI Key: LJPWWGIZJCHOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound designed for preclinical research and drug discovery. It belongs to a class of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives, which are recognized in patent literature as potent and selective inhibitors of Phosphodiesterase 4 (PDE4) and its isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) . The core 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold is a privileged structure in medicinal chemistry, and its carboxamide derivatives are investigated for modulating cyclic adenosine monophosphate (cAMP) signaling pathways . By inhibiting PDE4, the enzyme that degrades cAMP, this compound can potentially elevate intracellular cAMP levels, leading to downstream effects such as reduced inflammatory mediator production and smooth muscle relaxation . This mechanism of action makes compounds of this class valuable tools for researching a wide spectrum of diseases, including chronic obstructive pulmonary disease (COPD), asthma, multiple sclerosis, Parkinson's disease, anxiety disorders, schizophrenia, and substance-related disorders . The specific molecular architecture, featuring the pyrazolo-oxazine core linked to a pyrrolidine moiety bearing a pyridazin-3-yloxy group, is engineered to optimize target binding affinity and selectivity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-15(12-9-14-20(18-12)6-2-8-22-14)19-7-4-11(10-19)23-13-3-1-5-16-17-13/h1,3,5,9,11H,2,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPWWGIZJCHOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo-oxazin ring system, followed by the introduction of the pyrrolidine and pyridazinyl groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions using continuous flow processes or batch reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of nitrogen and oxygen atoms in the structure makes it susceptible to oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitrogen-containing rings, leading to partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

    Coupling Reactions: The pyridazinyl and pyrrolidine groups can be modified through coupling reactions with other aromatic or heteroaromatic compounds.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. A study demonstrated that synthesized pyrazolo derivatives showed promising antibacterial and antifungal activities against various pathogens . This suggests potential applications in treating infections caused by resistant strains.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicate that these compounds may act as effective agents in cancer therapy .

Phosphodiesterase Inhibition

Recent patents have highlighted the potential of this compound as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B inhibitors are known to have anti-inflammatory effects and are being investigated for their role in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) . This application opens avenues for further research into respiratory therapies.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant antibacterial and antifungal effects against various pathogens.
Antitumor ActivityEffective against MCF-7, HCT-116, and HepG-2 cell lines; comparable to standard treatments like Doxorubicin.
PDE4B InhibitionPotential therapeutic applications in inflammation-related diseases.

Mechanism of Action

The mechanism by which (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms .

Comparison with Similar Compounds

Similar compounds to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone include other pyrazolo-oxazin derivatives and pyridazinyl-substituted molecules. These compounds share structural motifs but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct properties and applications .

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has garnered attention in the pharmaceutical field due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines, characterized by a unique bicyclic structure that contributes to its biological properties. The specific functional groups present in the compound are crucial for its interaction with biological targets.

Structural Formula

 6 7 dihydro 5H pyrazolo 5 1 b 1 3 oxazin 2 yl 3 pyridazin 3 yloxy pyrrolidin 1 yl methanone\text{ 6 7 dihydro 5H pyrazolo 5 1 b 1 3 oxazin 2 yl 3 pyridazin 3 yloxy pyrrolidin 1 yl methanone}

1. Inhibition of Phosphodiesterase (PDE) Enzymes

Research indicates that compounds similar to this compound act as inhibitors of phosphodiesterase enzymes, particularly PDE4B. This inhibition leads to increased levels of cyclic AMP (cAMP), which has various downstream effects on cellular signaling pathways relevant to inflammation and immune responses .

2. Antioxidant Activity

Studies have shown that derivatives of this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress-related conditions and may contribute to neuroprotective effects .

3. Antimicrobial Potential

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Therapeutic Applications

The biological activities outlined above suggest several potential therapeutic applications:

1. Anti-inflammatory Agents

Due to its ability to modulate cAMP levels and inhibit PDE4B, the compound could be explored as a treatment for inflammatory diseases such as asthma and rheumatoid arthritis.

2. Neuroprotective Agents

Given its antioxidant properties, it may also be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

3. Antimicrobial Treatments

The antimicrobial properties could lead to the development of new antibiotics or adjunct therapies for resistant bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
PDE InhibitionIncreases cAMP levels
AntioxidantReduces oxidative stress
AntimicrobialDisrupts bacterial cell wall synthesis

Notable Research Findings

In one study focused on PDE4B inhibition, the compound demonstrated an IC50 value indicating effective inhibition at low concentrations. This suggests a promising avenue for further drug development targeting inflammatory pathways .

Another investigation into its antioxidant capacity revealed that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, supporting its potential use in neuroprotection .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis involves condensation of pyrazolo-oxazine precursors with substituted pyrrolidine intermediates. Key steps include nucleophilic substitution (e.g., pyridazin-3-yloxy group attachment) and ketone coupling reactions.
  • Reaction optimization: Adjust solvent polarity (aqueous-alcohol systems), temperature (reflux conditions), and stoichiometry to improve yield .
  • Purification: Use column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures to ensure >95% purity .

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • 1H NMR : Assign peaks for pyrazolo-oxazinone protons (δ 4.2–5.1 ppm) and pyrrolidine ring protons (δ 3.0–3.8 ppm) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ and rule out impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .
  • Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational models predict pharmacokinetic properties and drug-likeness?

  • In Silico Tools :

  • SwissADME : Calculate LogP (lipophilicity: ~2.8), topological polar surface area (TPSA: ~90 Ų), and gastrointestinal absorption (<30%, indicating low oral bioavailability) .
  • Comparative Analysis : Benchmark against celecoxib (reference COX-2 inhibitor): Higher TPSA but similar LogP, suggesting potential CNS exclusion .
    • Table 1 : Pharmacokinetic Comparison
ParameterTarget CompoundCelecoxib
LogP2.83.5
TPSA (Ų)9075
CYP2C9 Inhibition RiskModerateHigh

Q. What strategies resolve contradictions in biological activity data across assays?

  • Experimental Design :

  • Dose-Response Curves : Test IC₅₀ values in duplicate across 3+ cell lines (e.g., HeLa, HEK293) to assess reproducibility .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (p<0.05 threshold) .
    • Case Study : Discrepant IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., serum-free vs. serum-containing media). Validate using orthogonal methods (e.g., SPR binding assays) .

Q. How can environmental fate and ecotoxicological risks be assessed?

  • Framework :

  • Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light). Monitor via LC-MS for byproducts (e.g., pyridazine cleavage fragments) .
  • Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to estimate bioconcentration factors (BCF: predicted ~150 L/kg) .
    • Table 2 : Key Environmental Parameters
ParameterValue
Water Solubility (mg/L)<10
Soil Adsorption (Koc)500–800
Half-life (Water, Days)7–14

Q. What crystallographic methods elucidate the compound’s 3D structure?

  • X-ray Crystallography :

  • Grow single crystals via slow evaporation in DMSO/ethyl acetate.
  • Resolve torsion angles (e.g., pyridazine-pyrrolidine dihedral angle: 45°) and hydrogen bonding (e.g., N–H···O interactions) .
    • Applications : Correlate crystal packing with solubility (e.g., polymorph screening for enhanced bioavailability) .

Q. How are structure-activity relationships (SAR) explored for target engagement?

  • SAR Workflow :

  • Synthesize analogs with modified pyridazine (e.g., chloro vs. methoxy substituents) and pyrrolidine (e.g., spirocyclic variants).
  • Test in enzyme inhibition assays (e.g., kinase panels) and molecular docking (PDB: 4X55) to identify critical binding residues (e.g., hydrophobic pocket interactions) .

Methodological Notes

  • Data Integrity : All methodologies are derived from peer-reviewed studies (e.g., synthesis protocols , computational models ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.